molecular formula C19H22N2O3 B268815 N-isopropyl-3-{[(2-methylphenoxy)acetyl]amino}benzamide

N-isopropyl-3-{[(2-methylphenoxy)acetyl]amino}benzamide

Cat. No. B268815
M. Wt: 326.4 g/mol
InChI Key: MAYUPMXKNRGHBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-isopropyl-3-{[(2-methylphenoxy)acetyl]amino}benzamide is a chemical compound that belongs to the class of N-aryl ureas. It is commonly referred to as MLN8054, and it has been found to have potential therapeutic applications in cancer treatment.

Mechanism of Action

N-isopropyl-3-{[(2-methylphenoxy)acetyl]amino}benzamide inhibits the activity of Aurora A kinase by binding to the ATP-binding site of the protein. This prevents the protein from phosphorylating its downstream targets, which are involved in cell division. Inhibition of Aurora A kinase leads to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to induce cell cycle arrest and apoptosis in cancer cells. It has also been found to inhibit the growth of tumors in animal models. The compound has been found to have low toxicity and high selectivity for cancer cells.

Advantages and Limitations for Lab Experiments

N-isopropyl-3-{[(2-methylphenoxy)acetyl]amino}benzamide has several advantages for lab experiments. It has been found to be effective against a wide range of cancer cell lines, making it a useful tool for studying the mechanisms of cancer cell growth and proliferation. The compound has also been found to have low toxicity and high selectivity for cancer cells, making it a safer alternative to other cancer drugs. However, the compound has limitations in terms of its solubility and stability, which can make it difficult to work with in lab experiments.

Future Directions

There are several future directions for research on N-isopropyl-3-{[(2-methylphenoxy)acetyl]amino}benzamide. One direction is to investigate its potential use in combination with other cancer drugs to enhance its effectiveness. Another direction is to study its effects on cancer stem cells, which are thought to be responsible for cancer recurrence and resistance to treatment. Additionally, further research is needed to optimize the synthesis method for the compound and to improve its solubility and stability.

Synthesis Methods

The synthesis of N-isopropyl-3-{[(2-methylphenoxy)acetyl]amino}benzamide involves the reaction of 2-methylphenol with acetic anhydride to form 2-methylacetophenone. The resulting compound is then reacted with potassium carbonate and N-isopropylamine to form N-isopropyl-3-acetyl-2-methylphenol. The final step involves the reaction of N-isopropyl-3-acetyl-2-methylphenol with N,N-dimethylformamide dimethyl acetal and 4-nitrophenyl chloroformate to form this compound.

Scientific Research Applications

N-isopropyl-3-{[(2-methylphenoxy)acetyl]amino}benzamide has been found to have potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of Aurora A kinase, which is a protein that plays a key role in cell division. Inhibition of Aurora A kinase has been found to induce cell cycle arrest and apoptosis in cancer cells. This compound has been found to be effective against a wide range of cancer cell lines, including breast, lung, and colon cancer.

properties

Molecular Formula

C19H22N2O3

Molecular Weight

326.4 g/mol

IUPAC Name

3-[[2-(2-methylphenoxy)acetyl]amino]-N-propan-2-ylbenzamide

InChI

InChI=1S/C19H22N2O3/c1-13(2)20-19(23)15-8-6-9-16(11-15)21-18(22)12-24-17-10-5-4-7-14(17)3/h4-11,13H,12H2,1-3H3,(H,20,23)(H,21,22)

InChI Key

MAYUPMXKNRGHBY-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1OCC(=O)NC2=CC=CC(=C2)C(=O)NC(C)C

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NC2=CC=CC(=C2)C(=O)NC(C)C

Origin of Product

United States

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